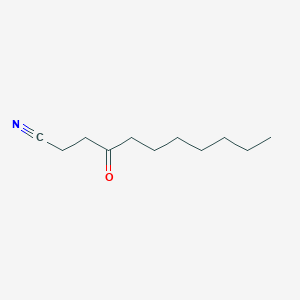
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide is a synthetic organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of dichlorophenoxy, methanesulfonyl, and nitrobenzamide functional groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorophenol with 2-nitrobenzoyl chloride in the presence of a base to form the intermediate 2,4-dichlorophenoxy-2-nitrobenzamide. This intermediate is then treated with methanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(2,4-dichlorophenoxy)-N-(methanesulfonyl)-2-aminobenzamide.
Aplicaciones Científicas De Investigación
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Triclosan: An antimicrobial agent with a dichlorophenoxy group.
2,4-Dichlorophenoxybutyric acid: Another herbicide with structural similarities.
Uniqueness
5-(2,4-Dichlorophenoxy)-N-(methanesulfonyl)-2-nitrobenzamide is unique due to the presence of the methanesulfonyl and nitrobenzamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72178-17-7 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O6S |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenoxy)-N-methylsulfonyl-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O6S/c1-25(22,23)17-14(19)10-7-9(3-4-12(10)18(20)21)24-13-5-2-8(15)6-11(13)16/h2-7H,1H3,(H,17,19) |
Clave InChI |
DSJIQKMFPOBGCZ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



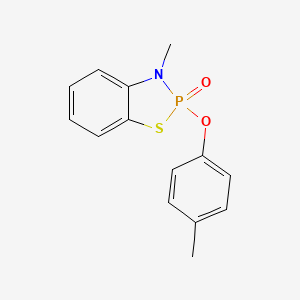
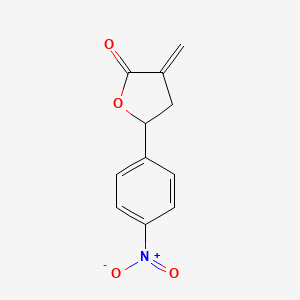
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
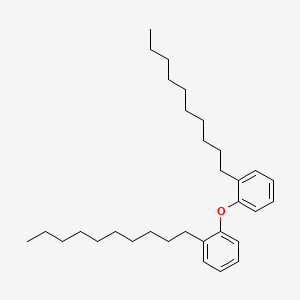

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)


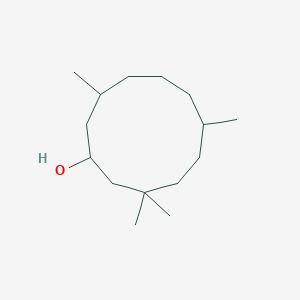

![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
